molecular formula C12H16F3NS B11759167 (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B11759167
M. Wt: 263.32 g/mol
InChI Key: BWVHXAZNIFPOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound with the molecular formula C12H16F3NS. It is a complex molecule that features both aromatic and aliphatic components, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-methylbenzylamine with 3-chloropropyl trifluoromethyl sulfide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-benzyl)-(3-chloropropyl)-amine
  • (3-Methyl-benzyl)-(3-bromopropyl)-amine
  • (3-Methyl-benzyl)-(3-iodopropyl)-amine

Uniqueness

What sets (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine apart from similar compounds is the presence of the trifluoromethylsulfanyl group. This group significantly enhances the compound’s lipophilicity and chemical stability, making it more effective in various applications compared to its halogenated counterparts.

Properties

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H16F3NS/c1-10-4-2-5-11(8-10)9-16-6-3-7-17-12(13,14)15/h2,4-5,8,16H,3,6-7,9H2,1H3

InChI Key

BWVHXAZNIFPOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCSC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.